molecular formula C9H8N2O3S B3831429 2-(2-nitrophenyl)-1,3-thiazolidin-4-one

2-(2-nitrophenyl)-1,3-thiazolidin-4-one

Cat. No.: B3831429
M. Wt: 224.24 g/mol
InChI Key: GQNALVKRKIRGKF-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-1,3-thiazolidin-4-one is a chemical compound belonging to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-nitrophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2-nitrophenylhydrazine with thiazolidine-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiazolidinone ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, green chemistry principles can be applied to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitrophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of nitroso derivatives.

  • Reduction: Reduction of the nitro group results in the formation of amino derivatives.

  • Substitution: Substitution reactions can yield alkylated derivatives of the thiazolidinone ring.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It exhibits antimicrobial activity against a range of pathogens, making it a candidate for the development of new antibiotics.

  • Medicine: The compound has shown promise in preclinical studies for its anti-inflammatory and anticancer properties.

  • Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which 2-(2-nitrophenyl)-1,3-thiazolidin-4-one exerts its effects involves the interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-(2-Nitrophenyl)-1,3-thiazolidin-4-one is unique in its structure and biological activity compared to other thiazolidinones. Similar compounds include:

  • 2-(2-Nitrophenyl)propyl: Used as a photolabile protecting group in peptide synthesis.

  • 2-(2-Nitrophenyl)benzothiazole: Known for its corrosion protection properties.

  • Ethanolamine derivatives: Employed in the design of photodegradable antimicrobial agents.

These compounds share the nitrophenyl moiety but differ in their functional groups and applications, highlighting the versatility of the nitrophenyl group in chemical synthesis.

Properties

IUPAC Name

2-(2-nitrophenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-8-5-15-9(10-8)6-3-1-2-4-7(6)11(13)14/h1-4,9H,5H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNALVKRKIRGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(S1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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